N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is a complex organic compound characterized by its unique structure, which includes methoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylphenyl isocyanate with alanine derivatives under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and solvent composition. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylphenyl groups, using reagents like sodium methoxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenyl isocyanate: Shares the methoxy and methylphenyl groups but differs in its functional groups and reactivity.
4-Methylphenyl benzoate: Similar aromatic structure but lacks the sulfonyl and alaninamide groups.
Uniqueness
N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is unique due to its combination of methoxy, methylphenyl, sulfonyl, and alaninamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C19H24N2O5S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C19H24N2O5S/c1-12-6-8-18(26-5)16(10-12)20-19(22)14(3)21-27(23,24)15-7-9-17(25-4)13(2)11-15/h6-11,14,21H,1-5H3,(H,20,22) |
InChI Key |
MGNJBSVNSHOZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.